molecular formula C15H10BrNO3S B15212026 4-Bromoquinolin-8-yl benzenesulfonate

4-Bromoquinolin-8-yl benzenesulfonate

Cat. No.: B15212026
M. Wt: 364.2 g/mol
InChI Key: ONKFRKZLMNNSDQ-UHFFFAOYSA-N
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Description

4-Bromoquinolin-8-yl benzenesulfonate: is an organic compound with the molecular formula C15H10BrNO3S and a molecular weight of 364.21 g/mol . This compound is part of the quinoline family, which is known for its versatile applications in medicinal and industrial chemistry . The structure of this compound consists of a quinoline ring substituted with a bromine atom at the 4-position and a benzenesulfonate group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinolin-8-yl benzenesulfonate typically involves the bromination of quinoline derivatives followed by sulfonation. One common method includes the reaction of 4-bromoquinoline with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods such as microwave-assisted synthesis or the use of recyclable catalysts . These methods aim to reduce reaction times and improve yields while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Bromoquinolin-8-yl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Alkylated quinoline derivatives.

    Oxidation: Quinoline N-oxides.

Mechanism of Action

The mechanism of action of 4-Bromoquinolin-8-yl benzenesulfonate and its derivatives often involves the inhibition of key enzymes or the disruption of cellular processes. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This leads to the stabilization of enzyme-DNA complexes, ultimately causing cell death .

Comparison with Similar Compounds

Uniqueness: 4-Bromoquinolin-8-yl benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H10BrNO3S

Molecular Weight

364.2 g/mol

IUPAC Name

(4-bromoquinolin-8-yl) benzenesulfonate

InChI

InChI=1S/C15H10BrNO3S/c16-13-9-10-17-15-12(13)7-4-8-14(15)20-21(18,19)11-5-2-1-3-6-11/h1-10H

InChI Key

ONKFRKZLMNNSDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C(C=CN=C32)Br

Origin of Product

United States

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